![molecular formula C14H13F3N2O2 B2979432 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1428360-08-0](/img/structure/B2979432.png)
1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as FEPU, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields of research. FEPU is a urea derivative with a furan ring and a trifluoromethylphenyl group, which makes it an interesting compound for synthesis and study.
Scientific Research Applications
Chemical Synthesis
Research into the synthesis of novel pyridine and naphthyridine derivatives involves the reaction of compounds similar to 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea. These compounds undergo reactions to afford pyrazolo[3,4-H][1,6]naphthyridine derivatives and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010).
Bioactivity Studies
A study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, a related compound, revealed its effectiveness against various pathogens, such as Escherichia coli and Staphylococcus aureus. This broad spectrum of activity suggests potential medicinal applications and encourages further drug development (Donlawson et al., 2020).
Material Science Applications
In material science, derivatives of urea, similar to 1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. Their efficacy as inhibitors and their adsorption characteristics on steel surfaces highlight their potential in corrosion protection (Mistry et al., 2011).
Renewable Energy Research
In renewable energy research, phenothiazine derivatives with furan as a conjugated linker (similar in structure to the target compound) have been synthesized and used in dye-sensitized solar cells. They showed an improved conversion efficiency, demonstrating the potential of such compounds in solar energy technology (Kim et al., 2011).
properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)19-13(20)18-6-4-10-5-7-21-9-10/h1-3,5,7-9H,4,6H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOPMGDOAYPRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCC2=COC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.